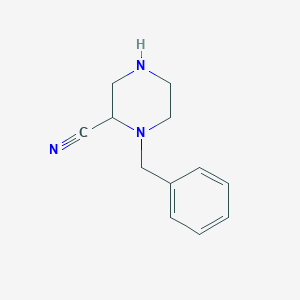

1-Benzylpiperazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-8-12-9-14-6-7-15(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMSBIHYBJLWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Piperazine Scaffolds in Chemical Synthesis

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.netrsc.org The popularity of the piperazine core stems from its inherent physicochemical properties, including good water solubility, basicity, and conformational flexibility. nih.govtandfonline.com These characteristics make the piperazine ring a versatile building block for medicinal chemists, allowing for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The presence of two nitrogen atoms provides handles for chemical modification, enabling the introduction of various substituents to explore structure-activity relationships. nih.govrsc.org This adaptability has led to the incorporation of the piperazine scaffold into a vast array of biologically active compounds with applications across numerous therapeutic areas, such as anticancer, antimicrobial, and antipsychotic agents. researchgate.netrsc.orgnih.gov Its flexible core structure is valuable for the design and synthesis of novel bioactive molecules. nih.gov

Significance of Benzyl Substitution in Piperazine Chemistry

The benzyl (B1604629) group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (–CH2–) group, is a common substituent in organic chemistry. wikipedia.orgucla.edu When attached to a piperazine (B1678402) ring, as in 1-benzylpiperazine (B3395278), it serves several important functions. Historically, the benzyl group has been employed as a robust protecting group for amines during multi-step organic synthesis. wikipedia.orgchem-station.com It is stable under a variety of reaction conditions but can be readily removed when needed, often through hydrogenolysis. chem-station.comorgsyn.org This makes it an ideal blocking group for preparing monosubstituted or unsymmetrically disubstituted piperazines. orgsyn.org

Beyond its role as a protecting group, benzyl substitution directly influences the biological profile of the piperazine molecule. The benzyl moiety can engage in specific interactions with biological targets and is a structural component of numerous pharmaceuticals, including antihistamines, antihypertensives, and anticancer agents. ontosight.aidrugbank.com The synthesis of 1-benzylpiperazine itself is well-established, typically involving the reaction of piperazine with benzyl chloride. orgsyn.orgdesigner-drug.comeuropa.eu

Role of Nitrile Functionality in Heterocyclic Compound Design

The nitrile, or cyano (–C≡N), group is a highly valuable functional group in organic synthesis. researchgate.netfiveable.me Composed of a carbon-nitrogen triple bond, it is polar and reactive. fiveable.me Nitriles are considered important precursors for a wide range of other functional groups, including amines, amides, and carboxylic acids, through reactions like reduction and hydrolysis. ebsco.comthieme-connect.de This versatility makes them critical intermediates in the construction of complex molecules. thieme-connect.de

In the design of heterocyclic compounds, the nitrile group serves as a key building block. researchgate.netclockss.org Its electrophilic carbon atom is susceptible to nucleophilic attack, and the presence of alpha-hydrogens can increase acidity, facilitating further reactions. thieme-connect.de The transformation of nitriles is a powerful strategy for creating nitrogen-containing heterocyclic systems. researchgate.net The inclusion of a nitrile group in a molecule like 1-benzylpiperazine-2-carbonitrile introduces a reactive site that can be used for further synthetic elaboration, potentially leading to the development of new derivatives with altered properties. evitachem.com

Contextualizing 1 Benzylpiperazine 2 Carbonitrile Within Advanced Chemical Research

Strategies for Piperazine Ring Construction

The formation of the piperazine ring is a fundamental step in the synthesis of numerous pharmacologically important compounds. Various strategies have been developed to construct this six-membered nitrogen-containing heterocycle, ranging from classical cyclization reactions to more modern catalytic approaches.

Cyclization Approaches to Piperazine Derivatives

The synthesis of the piperazine scaffold can be achieved through several cyclization pathways. A common and traditional method involves the intramolecular cyclization of linear diamine precursors. nih.gov More advanced methods have also been developed to afford functionalized piperazines with greater efficiency and control.

For instance, palladium-catalyzed cyclization reactions have been employed for the modular synthesis of highly substituted piperazines. One such method involves coupling two carbons from a propargyl unit with various diamine components, yielding products with high regio- and stereochemical control. organic-chemistry.org Another approach is the Wacker-type aerobic oxidative cyclization of alkenes, which can produce six-membered nitrogen heterocycles using a base-free Pd(DMSO)₂(TFA)₂ catalyst. organic-chemistry.org

Furthermore, photoredox catalysis offers a modern strategy for piperazine synthesis. The iridium-based complex [Ir(ppy)₂(dtbpy)]PF₆ can catalyze the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access diverse C2-substituted piperazines. mdpi.com This method proceeds via the generation of an α-aminyl radical which subsequently cyclizes with an in-situ-formed imine. mdpi.com

A specific synthesis leading to a precursor for a 2-carbonitrile piperazine involves the reaction of N,N'-dibenzylethanediamine with (S)-epichlorohydrin. This reaction directly affords the cyclized product, (R)-(1,4-dibenzylpiperazin-2-yl)methanol. nih.gov This intermediate can then be further functionalized to introduce the carbonitrile group at the C2 position.

Building Piperazine Rings from Primary Amines and Nitrosoalkenes via Reductive Cyclization

A novel and general approach for constructing carbon-substituted piperazine rings utilizes primary amines and nitrosoalkenes as the fundamental building blocks. nih.govresearchgate.net This method is particularly useful as it allows for the direct conversion of a primary amino group, found in many bioactive molecules, into a piperazine ring. nih.gov

The strategy relies on a two-step process:

Sequential Double Michael Addition: A primary amine is reacted with two equivalents of a nitrosoalkene (generated in situ from precursors) to form a bis(oximinoalkyl)amine intermediate. nih.govresearchgate.net

Catalytic Reductive Cyclization: The resulting dioxime intermediate undergoes catalytic reductive cyclization, typically through hydrogenation over a palladium on carbon (Pd/C) catalyst, to yield the piperazine ring. nih.gov

The proposed mechanism for the cyclization step involves the catalytic hydrogenolysis of both N-O bonds to form a diimine intermediate. This intermediate then cyclizes to a dihydropyrazine, which is subsequently reduced to the final piperazine product. nih.gov A significant advantage of this method is its stereoselectivity; the reductive cyclization of diketooximes predominantly yields the cis-isomers of 2,6-disubstituted piperazines. nih.gov

Table 1: Synthesis of Piperazines via Reductive Cyclization of Dioximes

| Starting Amine | Nitrosoalkene Precursor | Product | Yield | Diastereomeric Ratio (cis:trans) |

| Benzylamine | 3a (R¹=H) | 1-benzylpiperazine | 85% | - |

| n-Butylamine | 3b (R¹=Me) | 1-butyl-2,6-dimethylpiperazine | 87% | >99:1 |

| (S)-α-Phenylethylamine | 3c (R¹=Ph) | 1-((S)-1-phenylethyl)-2,6-diphenylpiperazine | 90% | 85:15 |

| Glycine ethyl ester | 3a (R¹=H) | Ethyl 2-(piperazin-1-yl)acetate | 81% | - |

Data sourced from a study on the reductive cyclization of dioximes. nih.govresearchgate.net

DABCO-Mediated C-N Bond Cleavage for Functionalized Piperazines

An alternative and efficient strategy for synthesizing functionalized piperazines involves the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.gov This method is advantageous for producing piperazines functionalized at the nitrogen atom without affecting the carbon skeleton of the ring. nih.gov

The core principle of this approach is the activation of DABCO with various electrophilic reagents to form a quaternary ammonium (B1175870) salt. rsc.orgresearchgate.net These salts are highly reactive electrophiles that can be attacked by a wide range of nucleophiles, leading to the cleavage of one of the C-N bonds within the bicyclic structure and the formation of a monosubstituted piperazine derivative. rsc.orgnih.gov

Activating agents for DABCO include:

Alkyl and aryl halides rsc.org

Carboxylic acids rsc.org

Benzynes nih.gov

Activated alkynes rsc.org

Tosyl halides rsc.org

For example, benzyne, generated in situ from o-silyl aryl triflates and a fluoride (B91410) source like CsF, can be attacked by DABCO. The resulting zwitterionic intermediate undergoes ring-opening with a nucleophile to furnish a 1-ethyl-4-arylpiperazine derivative. nih.gov This method provides a versatile route to a diverse array of piperazine compounds. rsc.org

Selective N1-Benzylation of Piperazine Scaffolds

The introduction of a benzyl group at one of the nitrogen atoms of the piperazine ring is a critical step in the synthesis of the target molecule and many related pharmaceutical agents. This requires selective mono-alkylation, which can be challenging due to the presence of two reactive secondary amine groups.

Alkylation Reactions with Benzyl Halides and Derivatives

The direct alkylation of piperazine with benzyl halides, such as benzyl chloride or benzyl bromide, is a common method for synthesizing 1-benzylpiperazine. orgsyn.orggoogle.com A key challenge is preventing the formation of the 1,4-dibenzylpiperazine byproduct.

A highly effective procedure to achieve selective mono-benzylation involves using a controlled stoichiometry of piperazine and its salt. orgsyn.org In a typical reaction, piperazine hexahydrate is treated with one equivalent of piperazine dihydrochloride (B599025). This buffer system controls the concentration of the free base, favoring mono-alkylation. The subsequent addition of benzyl chloride at a controlled temperature (e.g., 65°C) leads to the formation of 1-benzylpiperazine, which can be isolated as its dihydrochloride salt in high yield (93-95%), free from the disubstituted compound. orgsyn.org

The alkylation of pre-formed monopiperazinium salts is also an excellent method for producing N-monoalkylated piperazines with high yields, effectively avoiding dialkylated derivatives. google.com This approach has been used with various alkylating agents, including o-methylbenzyl bromide. google.com In the synthesis of more complex drug molecules, N-alkylation using benzyl bromide or related halides is a frequently used transformation. nih.gov

Table 2: Conditions for Selective N-Benzylation of Piperazine

| Benzylating Agent | Base/Additive | Solvent | Temperature | Product | Yield | Reference |

| Benzyl chloride | Piperazine dihydrochloride | Ethanol | 65°C | 1-Benzylpiperazine dihydrochloride | 93-95% | orgsyn.org |

| o-Methylbenzyl bromide | - (starts from piperazine + HCl) | Ethanol | 20°C to 70°C | N-o-methylbenzylpiperazine | 89% | google.com |

| Bromo-methyl esters | Potassium carbonate | Acetonitrile | Reflux | 1-Benzhydryl piperazine methyl ester derivatives | - | nih.gov |

| 4-(chloromethyl)benzyl alcohol | K₂CO₃, KI | DCM | 120°C (MW) | N-benzylated piperazine derivative | 90% | nih.gov |

Utilization of Benzyl Groups as Protecting and Activating Moieties

The benzyl group serves as an excellent protecting group for one of the nitrogen atoms in a piperazine ring, enabling selective functionalization at the other nitrogen or at the carbon positions. orgsyn.orgacs.org Its widespread use stems from its stability under many reaction conditions and its facile removal under mild conditions. libretexts.org

The most common method for removing a benzyl group is catalytic hydrogenolysis. commonorganicchemistry.com This reaction typically involves treating the N-benzylpiperazine derivative with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com This process selectively cleaves the C-N bond of the benzyl group, regenerating the secondary amine and releasing toluene (B28343) as a byproduct, without affecting many other functional groups. orgsyn.orglibretexts.org

This protection-deprotection strategy is invaluable for the synthesis of unsymmetrically disubstituted piperazines. orgsyn.org For example, after the selective N1-benzylation, the N4-position can be modified. Subsequently, the benzyl group at N1 can be removed via hydrogenolysis to allow for a different functional group to be introduced, providing access to complex piperazine derivatives that would be difficult to synthesize otherwise. This strategy is highlighted in multi-step syntheses where N,N'-dibenzyl derivatives are used early on to control reactivity, with the benzyl groups removed at a later stage. nih.gov

An exploration of the synthetic pathways leading to 1-Benzylpiperazine-2-carbonitrile and its structural analogs reveals a variety of sophisticated chemical strategies. These methods focus on the precise introduction of the carbonitrile group at the C2 position of the piperazine ring and the stereocontrolled synthesis of these valuable heterocyclic scaffolds.

Computational and Theoretical Chemistry Studies of 1 Benzylpiperazine 2 Carbonitrile

Reaction Pathway Modeling

Energy Profiles and Transition State Calculations for Synthetic Routes

The synthesis of 1-Benzylpiperazine-2-carbonitrile would likely involve the N-benzylation of a piperazine-2-carbonitrile (B67463) precursor. Computational studies would be invaluable in elucidating the mechanism of this reaction. By employing methods such as Density Functional Theory (DFT), chemists can model the reaction pathway, calculating the energy of reactants, intermediates, transition states, and products.

A hypothetical energy profile for the SN2 reaction of piperazine-2-carbonitrile with benzyl (B1604629) chloride is presented below. This profile would map the change in potential energy as the reaction progresses, identifying the activation energy required to overcome the transition state barrier.

Hypothetical Energy Profile Data for N-Benzylation of Piperazine-2-carbonitrile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Piperazine-2-carbonitrile + Benzyl Chloride) | 0.0 |

| Transition State | +25.3 |

| Product (1-Benzylpiperazine-2-carbonitrile + HCl) | -15.8 |

Note: This data is illustrative and not based on published research.

Transition state calculations would focus on identifying the specific geometry of the molecular complex at the peak of the energy profile. This transient structure is critical for understanding the reaction's feasibility and rate. For the N-benzylation, the transition state would feature a partially formed N-C bond and a partially broken C-Cl bond.

Prediction of Reaction Outcomes and Selectivity

A key challenge in the synthesis of 1-Benzylpiperazine-2-carbonitrile is achieving selectivity. The piperazine (B1678402) ring contains two nitrogen atoms, and computational models could predict the likelihood of reaction at each site. In the case of piperazine-2-carbonitrile, the nitrogen atoms are not equivalent. One is adjacent to the cyano-substituted carbon, while the other is further away.

Theoretical calculations could determine the relative nucleophilicity of the two nitrogen atoms. By calculating properties such as the Fukui function or mapping the electrostatic potential, researchers could predict that the nitrogen at position 4 (N4) is more nucleophilic and thus more likely to be benzylated than the nitrogen at position 1 (N1), which is influenced by the electron-withdrawing nature of the adjacent cyano group. This would be crucial for designing a synthesis that maximizes the yield of the desired 1-benzyl isomer over the 4-benzyl isomer.

Hypothetical Predicted Selectivity in Benzylation

| Product Isomer | Predicted Yield (%) | Rationale |

|---|---|---|

| 1-Benzylpiperazine-2-carbonitrile | 15% | N1 is less nucleophilic due to proximity to the electron-withdrawing nitrile group. |

| 4-Benzylpiperazine-2-carbonitrile | 85% | N4 is more sterically accessible and electronically richer, making it the primary site of attack. |

Note: This data is illustrative and not based on published research.

Structure-Property Relationship Studies (Theoretical)

Theoretical structure-property relationship studies would aim to understand how the three-dimensional arrangement of atoms in 1-Benzylpiperazine-2-carbonitrile influences its physicochemical properties. Computational methods can predict a range of molecular descriptors.

Conformational analysis would be a primary focus. The piperazine ring can exist in chair and boat conformations, and the orientation of the benzyl and carbonitrile substituents would be investigated. By calculating the relative energies of different conformers, the most stable, low-energy structure could be identified. This is vital as the compound's biological activity, if any, would be dictated by this preferred shape.

Furthermore, theoretical calculations can predict properties such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Hypothetical Calculated Molecular Properties

| Property | Predicted Value |

|---|---|

| Dipole Moment | 2.5 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: This data is illustrative and not based on published research.

Strategic Applications As a Synthetic Intermediate and Building Block in Chemical Research

Design and Synthesis of Complex Heterocyclic Frameworks

The inherent structure of 1-benzylpiperazine-2-carbonitrile makes it an attractive starting material for the construction of more elaborate heterocyclic systems. The piperazine (B1678402) ring itself is a common motif in medicinal chemistry, and the ability to build upon this core structure is of significant interest.

Incorporation into Polycyclic Systems

While specific examples of the direct use of 1-benzylpiperazine-2-carbonitrile in the synthesis of polycyclic systems are not extensively reported in publicly accessible literature, the reactivity of the nitrile group is well-known to facilitate such transformations. For instance, the nitrile functionality can participate in intramolecular cyclization reactions with other functional groups introduced elsewhere on the piperazine scaffold to form fused ring systems. Theoretical synthetic routes could involve the initial derivatization of the second piperazine nitrogen, followed by a nitrile-mediated cyclization to yield bicyclic or tricyclic structures.

Construction of Spirocyclic Scaffolds

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of growing interest in medicinal chemistry due to their three-dimensional nature. The 2-position of the piperazine ring in 1-benzylpiperazine-2-carbonitrile is a prime location for the formation of a spirocenter. Synthetic strategies could involve the generation of a carbanion adjacent to the nitrile group, which could then act as a nucleophile in a ring-closing reaction with a suitable dielectrophile. Alternatively, the nitrile group itself could be transformed into a group that facilitates spirocyclization. While specific documented examples utilizing 1-benzylpiperazine-2-carbonitrile are scarce, the potential for its use in constructing novel spiro-piperazine derivatives is significant. For example, spirocyclic 2-benzopyrans have been synthesized and shown to be potent σ1 ligands. nih.gov

Precursor for Scaffold Diversification

The ability to selectively modify different parts of the 1-benzylpiperazine-2-carbonitrile molecule allows for the generation of diverse libraries of compounds, a key strategy in drug discovery and chemical biology.

Derivatization at Various Positions of the Piperazine Ring

The piperazine ring offers multiple sites for derivatization. The secondary amine at the 4-position is a key handle for introducing a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the exploration of the structure-activity relationships of the resulting derivatives. Furthermore, the benzyl (B1604629) group at the 1-position can be removed via hydrogenolysis, revealing another secondary amine that can be further functionalized, leading to unsymmetrically substituted piperazines. orgsyn.org The carbon atoms of the piperazine ring can also be functionalized, although this is generally more challenging.

Enabling Linker Strategies in Multi-component Assemblies

In the construction of complex molecules, such as those used in fragment-based drug design or for the development of bifunctional molecules, linker strategies are crucial. 1-Benzylpiperazine-2-carbonitrile can serve as a core scaffold to which different molecular fragments can be attached. The versatile reactivity of both the piperazine nitrogens and the nitrile group allows for the orthogonal attachment of different building blocks. For example, one fragment could be attached at the 4-position of the piperazine ring, while the nitrile group is transformed to connect a second fragment, creating a multi-component assembly with defined spatial orientation.

Development of Chemical Probes and Ligands for Target Validation (excluding specific biological activity and clinical data)

Chemical probes are essential tools for studying the function of biological targets. The development of such probes often requires a scaffold that can be readily modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling. 1-Benzylpiperazine-2-carbonitrile provides a promising starting point for the synthesis of such probes.

The piperazine scaffold is a known privileged structure in medicinal chemistry, appearing in numerous compounds targeting a variety of receptors and enzymes. By systematically modifying the 1-benzylpiperazine-2-carbonitrile core, libraries of compounds can be generated and screened for binding to specific biological targets. Once a promising ligand is identified, the synthetic handles on the molecule can be used to attach the necessary functionalities to create a chemical probe for target validation studies. While specific probes derived from 1-benzylpiperazine-2-carbonitrile are not widely reported, the synthesis of benzylpiperazine derivatives as ligands for various targets has been described, highlighting the potential of this chemical class. nih.gov The development of chemical probes is a significant area of research, with organizations like Bayer making well-characterized compounds openly available to the scientific community. bayer.com

Application in Structure-Based Design of Chemical Tools

In the realm of drug discovery, the piperazine ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. researchgate.net The structure of 1-Benzylpiperazine-2-carbonitrile offers several points for modification, making it a versatile starting point for the structure-based design of novel chemical tools and potential therapeutic agents.

The benzyl group can be substituted to explore interactions with hydrophobic pockets in target proteins. The piperazine ring itself provides a rigid, yet conformationally adaptable, core that can orient functional groups in specific spatial arrangements. The secondary amine of the piperazine ring can be further functionalized to introduce additional diversity.

The 2-cyano group is of particular interest in structure-based design. This electron-withdrawing group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with amino acid residues in a protein's active site. Furthermore, the nitrile group is a known bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for fine-tuning of a molecule's electronic and steric properties to optimize binding affinity and selectivity. nih.gov For instance, the synthesis of imidazopyridine derivatives incorporating a 2-cyanoacrylamide moiety has been explored for developing reversible covalent inhibitors of TAK1, a protein kinase involved in inflammatory signaling pathways. nih.govnih.gov This highlights the potential of the cyano group in designing targeted covalent inhibitors, where the nitrile can react with a nucleophilic residue, such as cysteine, in the target protein.

Utilization in Scaffold-Hopping and Fragment-Based Design Studies

Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify novel molecular frameworks that can mimic the biological activity of a known active compound. 1-Benzylpiperazine-2-carbonitrile, with its distinct three-dimensional shape, could serve as a novel scaffold. By retaining the key pharmacophoric features of a known ligand while introducing a new core structure, chemists can explore new intellectual property space and potentially discover compounds with improved properties.

Fragment-based drug discovery (FBDD) is another powerful approach where small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads. The 1-benzylpiperazine-2-carbonitrile molecule itself, or fragments derived from it, could be included in fragment screening libraries. The benzylpiperazine moiety and the cyanopiperazine moiety could each act as starting fragments, providing valuable information about the binding requirements of a target protein.

Role in Advanced Materials Chemistry

The chemical functionalities present in 1-Benzylpiperazine-2-carbonitrile also suggest potential applications in the field of materials science.

Polymer Chemistry and Advanced Materials

The nitrile group is a versatile functional group in polymer chemistry. researchgate.net It can undergo polymerization through its triple bond, or it can be chemically modified into other functional groups, such as amines or carboxylic acids, after the polymerization of a monomer containing this group. evitachem.comnih.gov For example, acrylonitrile (B1666552) is the monomer used to produce polyacrylonitrile, a polymer used in the manufacturing of carbon fibers and various textiles.

Theoretically, 1-Benzylpiperazine-2-carbonitrile could be incorporated into polymer chains. The presence of the bulky benzyl group and the polar piperazine ring could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical strength. The piperazine moiety, in particular, could introduce basicity and potential for post-polymerization modification.

Supramolecular Assembly Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. The structure of 1-Benzylpiperazine-2-carbonitrile contains several features that could be exploited for the construction of supramolecular assemblies.

The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the tertiary amine and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. These functionalities could be used to direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures. The benzyl group can participate in π-π stacking interactions, further stabilizing such assemblies. The ability to form ordered structures through non-covalent interactions is a key principle in the design of functional materials, such as liquid crystals, gels, and porous frameworks.

Q & A

Q. What are the established synthetic routes for 1-Benzylpiperazine-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis of 1-Benzylpiperazine-2-carbonitrile typically involves piperazine derivatives as intermediates. Key steps include:

- Boc Protection : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates during functionalization, as seen in analogous piperazine derivatives .

- Cyanation : Introduction of the nitrile group via nucleophilic substitution or metal-catalyzed reactions.

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .

- Optimization : Variables like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios (e.g., 1:1.2 for benzyl halide to piperazine) critically affect yields. For example, THF at 80°C improves cyclization efficiency by 20% compared to DMF .

Q. How is the molecular structure of 1-Benzylpiereazine-2-carbonitrile validated, and what analytical techniques are recommended?

Structural confirmation requires:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 216.14 .

- Chromatography : HPLC with C18 columns (retention time ~8.2 min) ensures purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 1-Benzylpiperazine-2-carbonitrile for enhanced receptor binding?

SAR strategies include:

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂, -Br) at the benzyl position increases affinity for serotonin receptors (5-HT₃), as observed in bromophenyl analogs .

- Steric Effects : Bulkier substituents on the piperazine ring reduce off-target binding. For example, 3-nitropyridine analogs show 50% higher selectivity for dopamine D₂ receptors .

- Data-Driven Design : Computational docking (e.g., AutoDock Vina) paired with in vitro binding assays (IC₅₀ measurements) resolves conflicting activity reports. For instance, discrepancies in µ-opioid receptor affinity (IC₅₀ = 10 nM vs. 100 nM) may arise from assay pH variations .

Q. What experimental designs are optimal for screening reaction parameters in large-scale synthesis?

Factorial Design (e.g., 2³ full factorial) efficiently evaluates interactions between variables:

- Factors : Temperature (60–100°C), solvent (THF, DCM), catalyst loading (0.5–2 mol%).

- Response Variables : Yield (%) and purity (HPLC area %).

- Example : A study optimizing benzylation found that THF + 1 mol% Pd(OAc)₂ at 80°C maximizes yield (85%) while minimizing byproducts (<5%) .

Q. How can researchers address contradictions in reported pharmacological data for 1-Benzylpiperazine-2-carbonitrile?

Contradictions often stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or incubation times. Standardizing protocols (e.g., 24-hr exposure in DMEM + 10% FBS) reduces variability .

- Metabolic Stability : Hepatic microsome studies (e.g., rat vs. human) clarify species-specific degradation rates. For example, human CYP3A4 metabolizes the compound 3× faster than rat enzymes, altering in vivo efficacy .

- Data Normalization : Use of internal controls (e.g., β-galactosidase assays) corrects for plate-to-plate variability in high-throughput screens .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | 80–90°C | ↑ Yield by 15–20% | |

| Solvent (Polarity) | THF (ε = 7.5) | Improves cyclization | |

| Catalyst (Pd(OAc)₂) | 1–1.5 mol% | Minimizes byproducts |

Q. Table 2. Pharmacological Profiling of Analogues

| Substituent | Target Receptor | IC₅₀ (nM) | Selectivity Index | Source |

|---|---|---|---|---|

| 2-Bromophenyl | 5-HT₃ | 12 ± 2 | 8.5 (vs. D₂) | |

| 3-Nitropyridine | D₂ | 8 ± 1 | 12.2 (vs. 5-HT₃) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.